

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Leurosine

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Compound of Interest

Compound Name:	Leurosine
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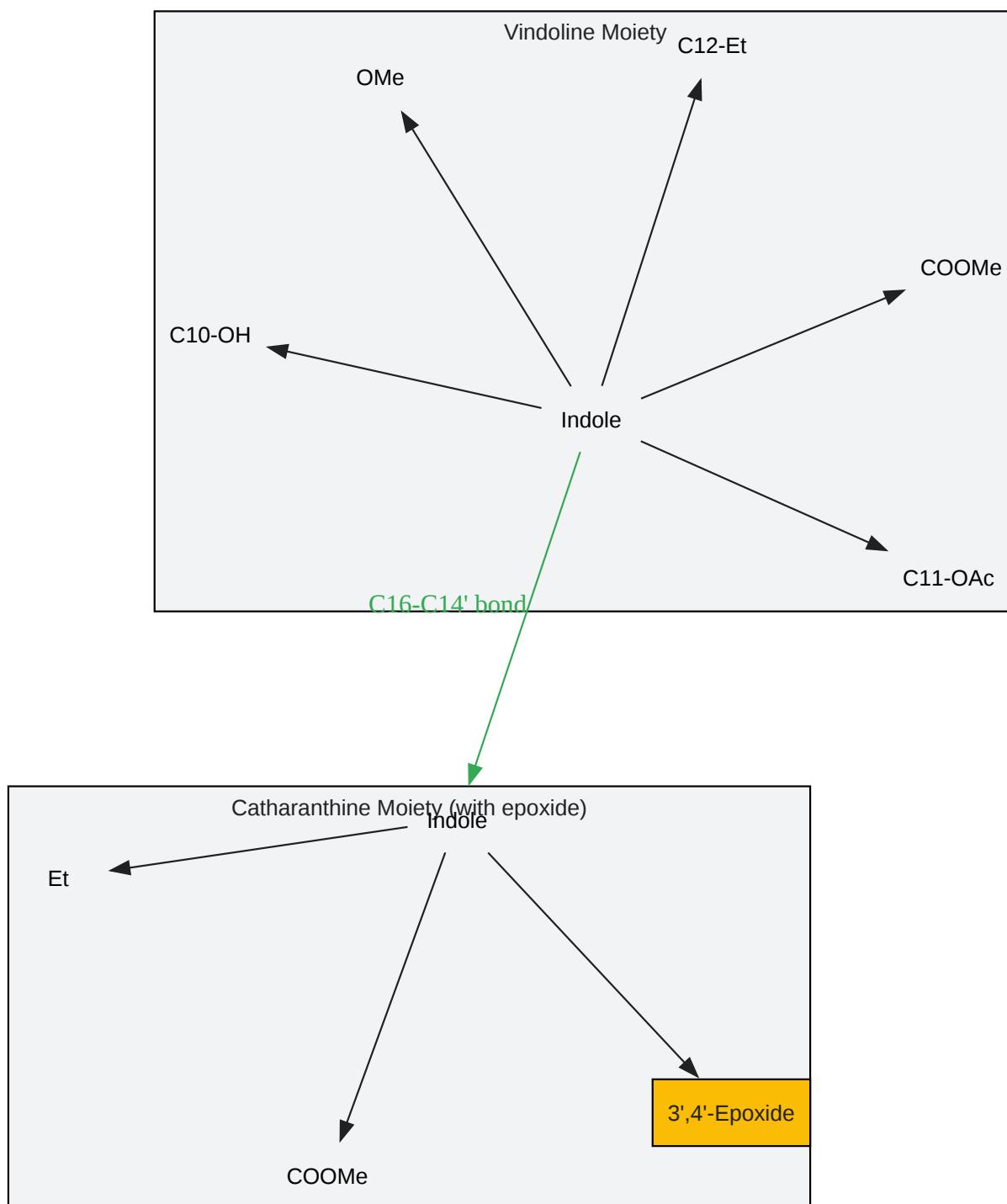
Abstract

Leurosine, a bisindole alkaloid from the Madagascar periwinkle (*Catharanthus roseus*), is a member of the vinca alkaloid family, a class of compounds that have been pivotal in cancer chemotherapy. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **leurosine**. It details experimental protocols for its isolation and analysis, and explores its mechanism of action through the disruption of microtubule dynamics. This document is intended to be a thorough resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and oncology drug development.

Chemical Structure and Stereochemistry

Leurosine is a complex dimeric alkaloid formed from the coupling of two simpler indole alkaloids: catharanthine and vindoline. Its chemical formula is C₄₆H₅₆N₄O₉, and it has a molecular weight of approximately 808.97 g/mol [1][2][3]. The IUPAC name for **leurosine** is methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0²,7.0^{16,19}]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.0^{4,12}.0^{5,10}.0^{16,18}]icos-4(12),5,7,9-tetraene-13-carboxylate[2].

The structure of **leurosine** is characterized by an epoxide ring on the catharanthine (or velbanamine) moiety, which distinguishes it from its more famous relatives, vinblastine and vincristine. This epoxide is located at the 3',4' position. The absolute stereochemistry of the chiral centers is crucial for its biological activity and has been determined through extensive spectroscopic studies and chemical correlations.



[Click to download full resolution via product page](#)**Figure 1.** Simplified structure of **Leurosine**.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of **Leurosine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₄₆ H ₅₆ N ₄ O ₉	[2]
Molecular Weight	808.97 g/mol	[1]
Melting Point	202-205 °C	[1]
pKa (predicted)	11.36 ± 0.60	[1]
Optical Rotation	Dextrorotatory	[1]
Solubility	Soluble in acetonitrile	[1]
Biological Activity	Antimitotic, Antineoplastic	[2]

Experimental Protocols

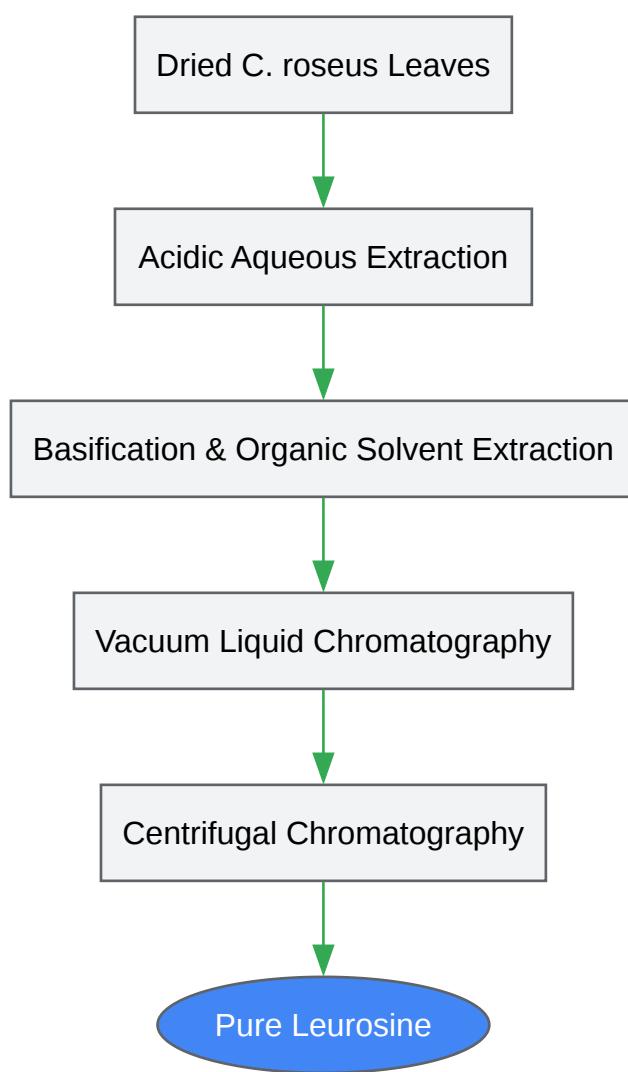
Isolation and Purification of Leurosine from *Catharanthus roseus*

The isolation of **Leurosine** from the leaves of *C. roseus* involves a multi-step process to separate it from a complex mixture of other alkaloids. The following is a general protocol:

- Extraction: Dried and powdered leaves of *C. roseus* are subjected to extraction with an acidic aqueous solution (e.g., 2% tartaric acid) to protonate the alkaloids and increase their solubility[4]. This is followed by extraction with an organic solvent like benzene to remove non-polar compounds[4].
- Liquid-Liquid Partitioning: The acidic aqueous extract is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The

alkaloids are then extracted into an organic solvent such as dichloromethane[4].

- **Chromatographic Separation:** The crude alkaloid mixture is then subjected to chromatographic techniques for separation. Vacuum Liquid Chromatography (VLC) over silica gel and alumina can be used for initial fractionation[4].
- **Fine Purification:** Fractions enriched in **leurosine** are further purified using techniques like centrifugally accelerated radial chromatography to yield pure **leurosine**[4].



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Figure 2. Workflow for **Leurosine** isolation.

Semi-synthesis of Leurosine

Leurosine can be synthesized from anhydrovinblastine, which is formed by the coupling of catharanthine and vindoline. The synthesis involves the epoxidation of the 3',4'-double bond of anhydrovinblastine. A concise laboratory-scale synthesis of anhydrovinblastine from **leurosine** via deoxygenation has also been reported, which can be conceptually reversed for the synthesis of **leurosine**^{[5][6]}.

- Formation of Anhydrovinblastine: Catharanthine and vindoline are coupled under oxidative conditions to form 3',4'-anhydrovinblastine.
- Epoxidation: The 3',4'-double bond of anhydrovinblastine is then selectively epoxidized to yield **leurosine**.

HPLC Analysis of Leurosine

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of **leurosine**. A typical reverse-phase HPLC method would involve:

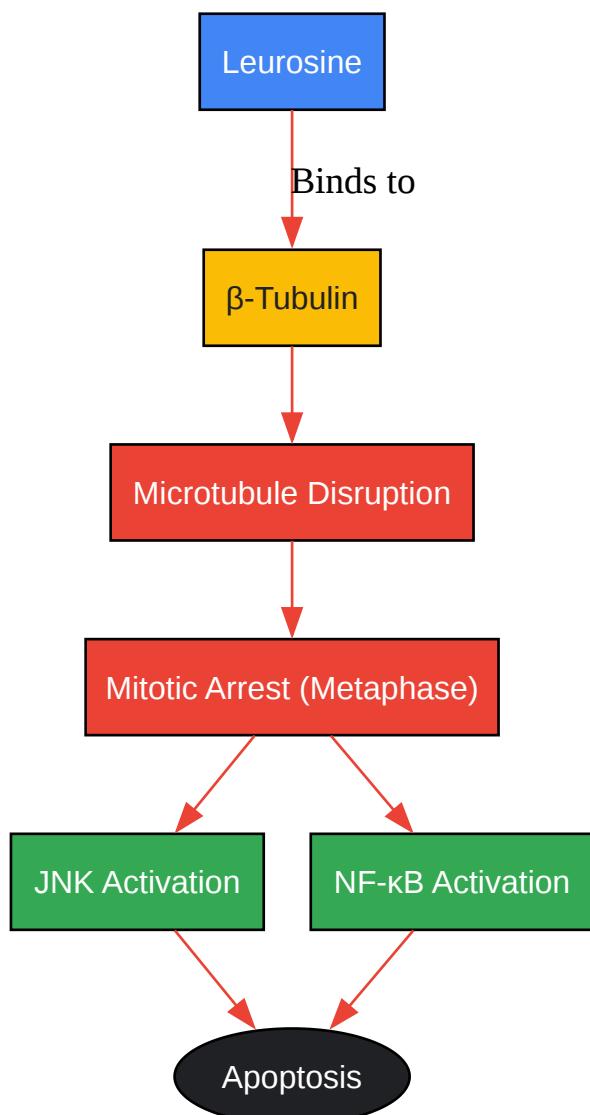
- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of around 255 nm.

Mechanism of Action and Signaling Pathways

Like other vinca alkaloids, the primary mechanism of action of **leurosine** is the disruption of microtubule dynamics, which are essential for cell division. **Leurosine** binds to β -tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing the arrest of cells in the metaphase of mitosis and subsequently inducing apoptosis (programmed cell death)^{[7][8][9]}.

The induction of apoptosis by vinca alkaloids involves complex signaling pathways. Disruption of the microtubule network can lead to the activation of c-Jun N-terminal kinase (JNK), which in turn can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the induction of

DNA damage, ultimately triggering the mitochondrial pathway of apoptosis[7][9]. Additionally, vinca alkaloids have been shown to activate the NF-κB/IκB signaling pathway, which can also contribute to the apoptotic response[8].



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Figure 3. Leurosine's mechanism of action.

Conclusion

Leurosine, a structurally unique vinca alkaloid, continues to be a subject of interest in the field of cancer research. Its distinct stereochemistry and the presence of an epoxide ring offer opportunities for the development of new semi-synthetic derivatives with potentially improved

therapeutic profiles. A thorough understanding of its chemical properties, isolation, and mechanism of action is fundamental for harnessing its full potential in the development of novel anticancer agents. This guide provides a foundational resource for researchers to build upon in their exploration of **leurosine** and other related natural products.

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